

Technical Support Center:

Difluorocarboxyfluorescein NHS Ester, 6-isomer

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Compound of Interest

Compound Name: *Difluorocarboxyfluorescein NHS Ester, 6-isomer*

Cat. No.: *B13725692*

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Welcome to the technical support resource for 6-Carboxy-2',7'-difluorofluorescein succinimidyl ester (also known as Oregon Green™ 488 Carboxylic Acid, Succinimidyl Ester, 6-isomer). This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to ensure successful conjugation experiments. As Senior Application Scientists, we have compiled this information based on rigorous testing and common user feedback to help you navigate the nuances of working with this superior fluorescent dye.

Why Choose the 6-Isomer of Difluorocarboxyfluorescein NHS Ester?

6-Carboxy-2',7'-difluorofluorescein NHS Ester is a highly efficient, amine-reactive fluorescent probe. The difluoro- substitution offers significant advantages over its traditional fluorescein counterparts, including enhanced photostability and a lower pKa (~4.7 vs. ~6.4 for fluorescein). [1][2] This lower pKa renders its fluorescence virtually insensitive to pH fluctuations within the physiological range, ensuring more reliable and reproducible quantification in biological applications.[1][2]

While often sold as a mixture of 5- and 6-isomers, utilizing the purified 6-isomer provides distinct advantages, particularly in downstream purification and analysis.[1][2] Conjugates prepared with a single isomer yield sharper, more homogenous peaks during HPLC purification, simplifying characterization and ensuring lot-to-lot consistency.[1][2]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and use of 6-Carboxy-2',7'-difluorofluorescein NHS Ester.

Q1: How should I properly store and handle the lyophilized powder?

Answer: Proper storage is critical to prevent degradation and maintain the reactivity of the NHS ester.

- **Storage Temperature:** Upon receipt, store the vial at -20°C.[1][3][4] Long-term storage at -80°C is also acceptable.[5]
- **Protection from Light and Moisture:** The vial should be kept in its original pouch with a desiccant to protect it from light and moisture.[3] NHS esters are highly susceptible to hydrolysis, and moisture is their primary enemy.[3]
- **Equilibration:** Before opening the vial, always allow it to equilibrate to room temperature for at least 20-30 minutes.[3] This simple step prevents atmospheric moisture from condensing onto the cold powder, which would lead to rapid hydrolysis of the reactive ester.

Q2: What is the best solvent for preparing a stock solution, and how should it be stored?

Answer: The choice of solvent and storage procedure for the stock solution is crucial for experimental success.

- **Recommended Solvents:** High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the recommended solvents for dissolving the NHS ester.[1][6]
- **Solvent Quality:** Ensure your DMF is "amine-free." Over time, DMF can degrade into dimethylamine, which contains a secondary amine that will react with your NHS ester, quenching its reactivity towards your target molecule.[6] If your DMF has a "fishy" odor, it should not be used.[6]

- **Stock Solution Preparation:** Prepare the stock solution immediately before use.^[3] A common concentration is 1-10 mg/mL.^{[5][7]}
- **Storage of Stock Solutions:** It is strongly advised not to store stock solutions.^[3] The NHS-ester moiety readily hydrolyzes in the presence of trace amounts of water in the solvent.^[3] If storage is absolutely necessary, aliquot the solution into small, tightly sealed vials with desiccant and store at -20°C for no more than 1-2 months.^[6] However, for best results, always use a freshly prepared solution.

Q3: What buffers are compatible with the labeling reaction? What should I avoid?

Answer: The buffer system is a critical parameter for a successful conjugation reaction.

- **Optimal pH:** The reaction between the NHS ester and a primary amine is highly pH-dependent. The optimal pH range for this reaction is 8.3-8.5.^{[6][8]} Below this range, the primary amines on your protein will be protonated ($-\text{NH}_3^+$), rendering them unreactive. Above this range, the rate of NHS ester hydrolysis increases dramatically, reducing your labeling efficiency.^[6]
- **Recommended Buffers:** 0.1 M sodium bicarbonate or 0.05-0.1 M sodium borate buffers are excellent choices as they naturally buffer in the optimal pH range.^{[6][7]} Phosphate-buffered saline (PBS) can also be used, but its pH must be adjusted to 8.3-8.5.
- **Incompatible Buffers:** Crucially, avoid any buffers that contain primary amines. This includes Tris (tris(hydroxymethyl)aminomethane), glycine, and ammonium salts.^{[3][9]} These molecules will compete with your target protein for reaction with the NHS ester, significantly lowering or completely inhibiting the labeling of your molecule of interest.

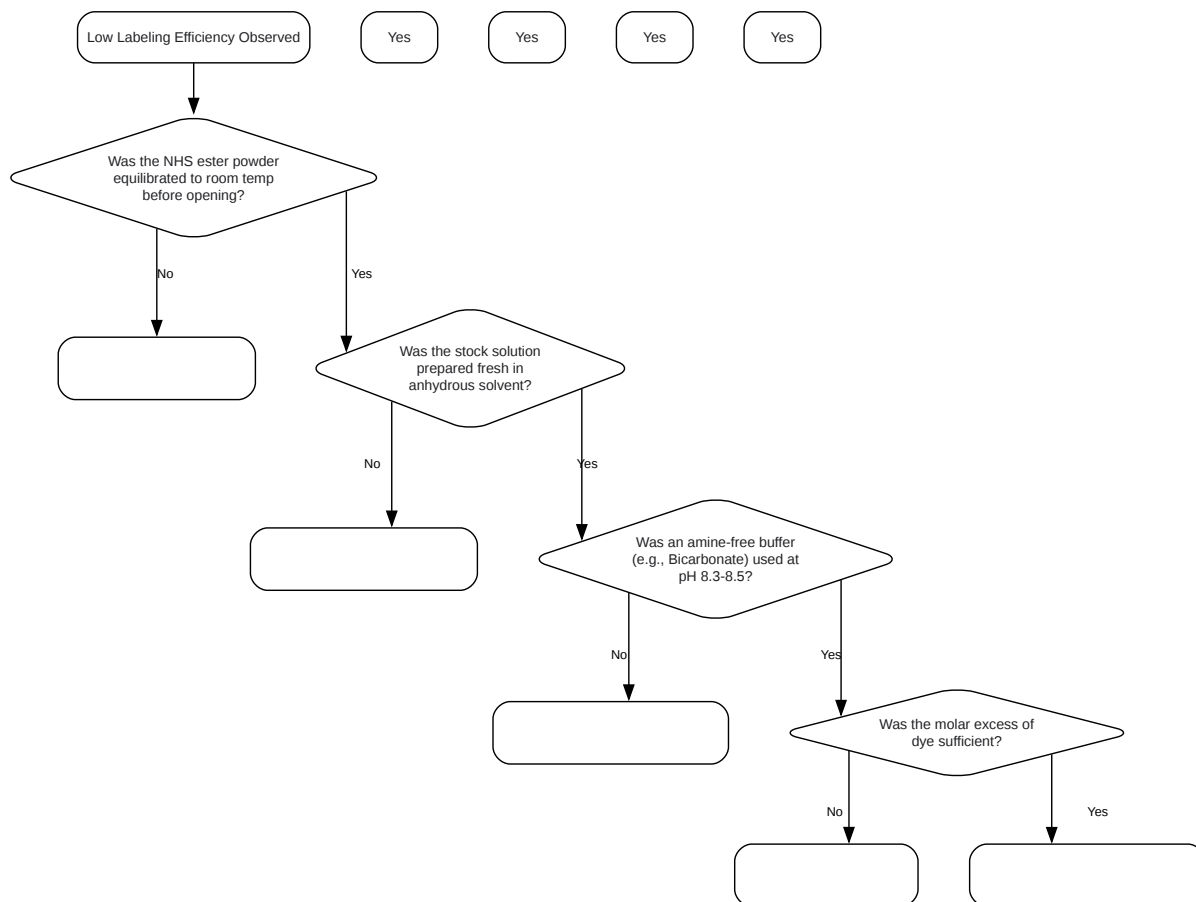
Parameter	Recommendation	Rationale
Storage (Solid)	-20°C, protected from light and moisture.	Prevents hydrolysis and photobleaching.
Solvent for Stock	Anhydrous DMSO or amine-free DMF.	Ensures solubility and prevents premature reaction.
Stock Solution	Prepare fresh for each use.	The NHS ester is moisture-sensitive and hydrolyzes in solution.[3]
Reaction pH	8.3 - 8.5	Balances amine reactivity with minimizing NHS ester hydrolysis.[6]
Compatible Buffers	Sodium Bicarbonate, Sodium Borate (pH 8.3-8.5).	Provides the optimal pH environment without competing nucleophiles.
Incompatible Buffers	Tris, Glycine, Ammonium Buffers.	Contain primary amines that compete with the target molecule for labeling.[3][9]

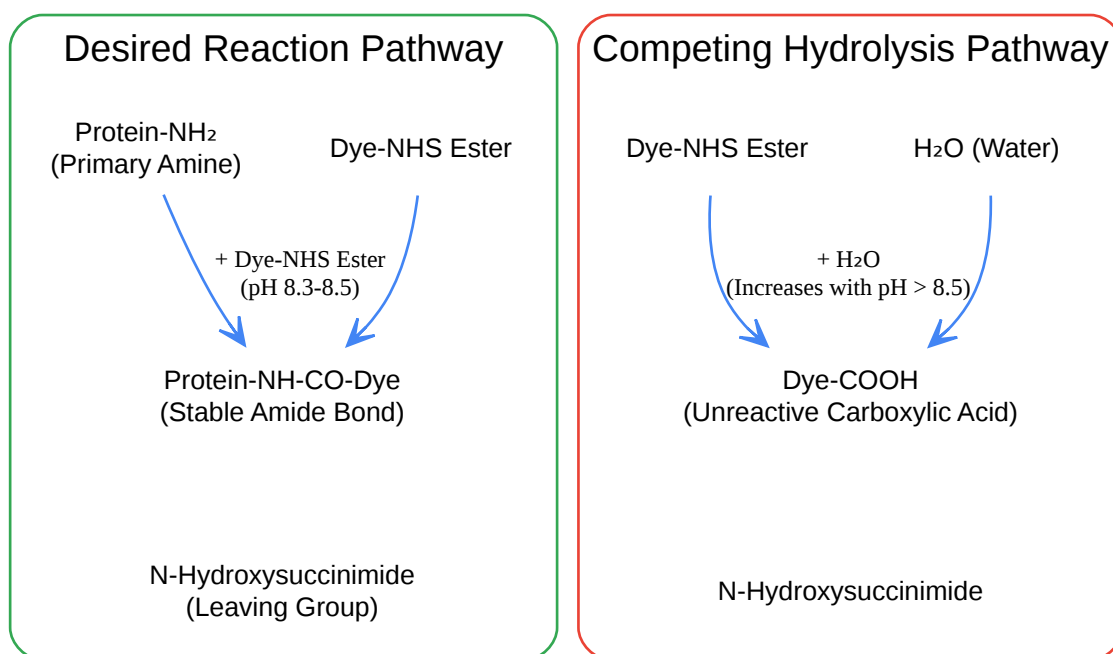
Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your labeling experiments.

Problem 1: Low or No Labeling Efficiency

This is the most common issue and can stem from several factors. Let's diagnose the potential causes.





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